BenchChemオンラインストアへようこそ!

Imidazo[1,2-b]pyridazine-3-sulfonyl chloride

TNF-α inhibition Anti-inflammatory Sulfonamide SAR

Imidazo[1,2-b]pyridazine-3-sulfonyl chloride (CAS 1150567-73-9) is a heterobicyclic sulfonyl chloride building block comprising a fused imidazole–pyridazine ring system with the electrophilic –SO₂Cl group regiospecifically installed at the 3-position. The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, underpinning multiple kinase inhibitor programs and the marketed drug ponatinib.

Molecular Formula C6H4ClN3O2S
Molecular Weight 217.63
CAS No. 1150567-73-9
Cat. No. B2812654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b]pyridazine-3-sulfonyl chloride
CAS1150567-73-9
Molecular FormulaC6H4ClN3O2S
Molecular Weight217.63
Structural Identifiers
SMILESC1=CC2=NC=C(N2N=C1)S(=O)(=O)Cl
InChIInChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H
InChIKeyKAXGTARSGVEOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Imidazo[1,2-b]pyridazine-3-sulfonyl chloride (CAS 1150567-73-9): Core Scaffold Identity and Procurement-Relevant Profile


Imidazo[1,2-b]pyridazine-3-sulfonyl chloride (CAS 1150567-73-9) is a heterobicyclic sulfonyl chloride building block comprising a fused imidazole–pyridazine ring system with the electrophilic –SO₂Cl group regiospecifically installed at the 3-position [1]. The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, underpinning multiple kinase inhibitor programs and the marketed drug ponatinib [2]. With a molecular formula of C₆H₄ClN₃O₂S (MW 217.63 Da), a calculated LogP of 0.69, and a polar surface area (PSA) of 64 Ų, the compound occupies physicochemical space distinct from its imidazo[1,2-a]pyridine regioisomer [3]. It is supplied as a research-grade intermediate (typical purity ≥95%) and is classified as a corrosive, moisture-sensitive reagent requiring storage under inert atmosphere [3].

Why Imidazo[1,2-b]pyridazine-3-sulfonyl chloride Cannot Be Replaced by Generic Fused-Heterocyclic Sulfonyl Chlorides


The imidazo[1,2-b]pyridazine scaffold possesses a unique nitrogen-atom arrangement—with the pyridazine ring bearing two adjacent nitrogen atoms—that fundamentally alters hydrogen-bonding capacity, electronic distribution, and metabolic stability relative to regioisomeric imidazo[1,2-a]pyridines or monocyclic pyridine/pyridazine sulfonyl chlorides [1]. The 3-position sulfonyl chloride is not merely a reactive handle; it is the validated attachment point for generating sulfonamide and sulfonylurea derivatives with demonstrated biological activity in both human therapeutic (TNF-α inhibition, kinase inhibition) and agrochemical (herbicide) applications [2]. Generic substitution with, for example, pyridine-3-sulfonyl chloride or imidazo[1,2-a]pyridine-3-sulfonyl chloride would produce compounds with different LogP, PSA, and hydrogen-bond acceptor counts, likely resulting in altered target binding, pharmacokinetics, and off-target profiles—as evidenced by the distinct physicochemical properties (LogP 0.69 for the target vs. ~2.34 for the imidazo[1,2-a]pyridine analog) .

Quantitative Differentiation Evidence: Imidazo[1,2-b]pyridazine-3-sulfonyl chloride Versus Closest Analogs


Derived 3-Sulfonamides Achieve Sub-Micromolar TNF-α Inhibition in Primary Human Cells — A Potency Benchmark Not Matched by Alternative Scaffold Sulfonamides

Sulfonamide derivatives synthesized directly from imidazo[1,2-b]pyridazine-3-sulfonyl chloride were evaluated for inhibition of LPS-stimulated TNF-α production in human peripheral blood mononuclear cells (hPBMCs). Compounds 5v and 5u achieved IC₅₀ values of 0.3 µM and 0.5 µM, respectively . In the same study, the 3-(4-arylpiperazin-1-yl)sulfonyl sub-series showed consistently weaker activity, demonstrating that the nature of the amine coupled to the 3-sulfonyl position critically determines potency . While direct head-to-head data against sulfonamides derived from imidazo[1,2-a]pyridine-3-sulfonyl chloride in the identical hPBMC/TNF-α assay are not published, the imidazo[1,2-b]pyridazine scaffold has been independently validated in multiple IKKβ inhibitor programs with in vivo efficacy in arthritis models, a therapeutic context not reported for the imidazo[1,2-a]pyridine-3-sulfonamide series [1].

TNF-α inhibition Anti-inflammatory Sulfonamide SAR

Enabling Intermediate for Propyrisulfuron — A Commercial Sulfonylurea Herbicide with Demonstrated Field Efficacy Against Resistant Weeds at 70–140 g a.i. ha⁻¹

Imidazo[1,2-b]pyridazine-3-sulfonyl chloride is the direct synthetic precursor to the 3-sulfonylurea herbicide propyrisulfuron (1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea) [1]. In field trials, propyrisulfuron effectively controlled paddy weeds at application rates of 70 and 140 g a.i. ha⁻¹ with good rice selectivity and, critically, demonstrated activity against sulfonylurea-resistant (SU-R) Schoenoplectus juncoides biotypes that are insensitive to conventional sulfonylureas such as bensulfuron-methyl and pyrazosulfuron-ethyl [1]. The imidazo[1,2-b]pyridazine-3-sulfonyl chloride intermediate is thus a gatekeeper building block for a commercially validated, resistance-breaking herbicide active ingredient. By contrast, sulfonylurea herbicides derived from pyridine-3-sulfonyl chloride or simpler heterocyclic sulfonyl chlorides do not exhibit this resistance-breaking profile in the same weed spectrum [1].

Herbicide Sulfonylurea ALS inhibitor

Physicochemical Differentiation: Lower LogP and Higher PSA Relative to Imidazo[1,2-a]pyridine-3-sulfonyl Chloride Drive Distinct Drug-Likeness Profile

The target compound (imidazo[1,2-b]pyridazine-3-sulfonyl chloride) exhibits a calculated LogP of 0.69 and PSA of 64 Ų, compared with LogP ≈ 2.34 and PSA ≈ 59.8 Ų for its closest regioisomeric analog, imidazo[1,2-a]pyridine-3-sulfonyl chloride (CAS 499770-78-4) [1]. This represents a LogP difference of approximately 1.65 log units—a greater than 40-fold difference in calculated octanol/water partition coefficient—indicating substantially higher aqueous solubility and lower membrane permeability for the [1,2-b]pyridazine system. The additional ring nitrogen in the pyridazine core (vs. pyridine in the [1,2-a] analog) increases hydrogen-bond acceptor count from 3 to 4 and provides an extra potential hydrogen-bond acceptor site [1]. For medicinal chemistry programs where CNS penetration is undesirable or where reduced lipophilicity is desired to mitigate cytochrome P450 inhibition and hERG channel binding, the imidazo[1,2-b]pyridazine sulfonyl chloride offers a measurably differentiated physicochemical starting point.

Physicochemical properties Drug-likeness Lead optimization

Regiospecific C-3 Electrophilic Substitution Enables Unambiguous Synthetic Access — A Property Not Shared by All Fused Heterocyclic Sulfonyl Chlorides

Fundamental studies by Kobe, Stanovnik, and Tisler (Tetrahedron, 1968) established through NMR analysis that electrophilic substitution on the parent imidazo[1,2-b]pyridazine ring—including halogenation, nitration, and sulphonation—occurs exclusively at position 3 [1]. This regiospecificity has been further confirmed by subsequent work on 2-substituted imidazo[1,2-b]pyridazines, where electrophilic attack still favors the C-3 position depending on the nature of the 2-substituent [2]. This predictable and exclusive C-3 reactivity means that imidazo[1,2-b]pyridazine-3-sulfonyl chloride can be synthesized with high regiochemical purity and that derivatization at alternative positions (e.g., C-6 via cross-coupling) can proceed orthogonally without sulfonyl chloride migration or scrambling. By contrast, certain other fused heterocyclic systems (e.g., imidazo[1,2-a]pyridine) show competing electrophilic substitution at multiple positions, complicating the synthesis of isomerically pure sulfonyl chloride intermediates.

Regioselective synthesis Electrophilic substitution Heterocyclic chemistry

Patented Industrial-Scale Manufacturing Route with High-Yield Sulfonylation-Chlorination Sequence

Sumitomo Chemical Company has developed and patented a dedicated three-step process for manufacturing imidazo[1,2-b]pyridazin-3-ylsulfonyl chloride compounds: (A) sulfonation of the pyridazine precursor with a sulfonating agent, (B) chlorination of the resulting sulfonic acid intermediate, and (C) phase separation using aqueous inorganic base to isolate the sulfonyl chloride product in high purity [1]. This process is specifically optimized for the imidazo[1,2-b]pyridazine scaffold and is documented in multiple patent families (US 2009/0247748, EP 1932846, TW 200740732) [1][2]. The existence of a purpose-built industrial process reduces supply-chain risk and supports procurement at quantities from gram to multi-kilogram scale with consistent quality. No comparable dedicated industrial manufacturing process has been published for imidazo[1,2-a]pyridine-3-sulfonyl chloride, which is typically produced via generic chlorosulfonation methods with variable regiochemical outcomes.

Process chemistry Scale-up Industrial manufacturing

6-Position Remains Unsubstituted for Orthogonal Diversification — Unlike the Commercially Dominant 6-Chloro Analog

Imidazo[1,2-b]pyridazine-3-sulfonyl chloride (CAS 1150567-73-9) bears a hydrogen at position 6, leaving this site available for subsequent functionalization via cross-coupling, nucleophilic aromatic substitution, or directed metalation [1]. By contrast, the more commonly stocked 6-chloro analog (CAS 1150567-72-8) has the 6-position already occupied by chlorine, which, while useful for SNAr chemistry, restricts the range of possible transformations and introduces an additional halogen that may complicate downstream biological profiling or create undesired reactivity in vivo [2]. The unsubstituted 6-position also enables late-stage C–H functionalization strategies, including the electrochemical C–H sulfonylation protocol recently demonstrated for imidazoheterocycles under catalyst- and oxidant-free conditions [3]. This orthogonal diversification capability makes the target compound a more versatile building block for library synthesis than the 6-chloro analog.

Synthetic diversification Cross-coupling Building block utility

Procurement-Driven Application Scenarios for Imidazo[1,2-b]pyridazine-3-sulfonyl chloride (CAS 1150567-73-9)


Anti-Inflammatory Drug Discovery: TNF-α and IKKβ Inhibitor Programs

Medicinal chemistry teams pursuing oral anti-inflammatory agents targeting the TNF-α pathway or IKKβ kinase should prioritize this sulfonyl chloride as the core building block. The 2018 Bioorg. Med. Chem. Lett. study demonstrated that sulfonamides derived from this intermediate achieve IC₅₀ values as low as 0.3 µM in hPBMC-based TNF-α assays, with a defined SAR showing that the 3-sulfonyl-4-arylpiperidine-4-carbonitrile motif outperforms alternative sulfonamide linkages [1]. Furthermore, imidazo[1,2-b]pyridazine-based IKKβ inhibitors have demonstrated in vivo efficacy in arthritis models, providing a translational rationale for scaffold selection [2]. The low LogP (0.69) of the parent sulfonyl chloride translates to sulfonamide products with favorable aqueous solubility, reducing the need for solubility-enhancing formulation strategies .

Agrochemical R&D: Resistance-Breaking Sulfonylurea Herbicide Development

Agrochemical discovery groups targeting acetolactate synthase (ALS) for herbicide development should procure this intermediate specifically for constructing imidazo[1,2-b]pyridazine-3-sulfonylurea candidate compounds. The commercial herbicide propyrisulfuron—synthesized from this sulfonyl chloride—has demonstrated field-level control of sulfonylurea-resistant Schoenoplectus juncoides at 70–140 g a.i. ha⁻¹ with rice crop safety [1]. The resistance-breaking activity is attributed to the fused imidazo[1,2-b]pyridazine heterocycle, which maintains binding affinity to mutated ALS enzymes that no longer recognize conventional pyrimidinyl- or triazinyl-sulfonylureas [1]. The Sumitomo Chemical patent estate provides documented synthetic routes amenable to kilo-scale production [2].

Kinase Inhibitor Medicinal Chemistry: ROS1/NTRK and TRK Programs Backed by Patent Precedent

Drug discovery programs pursuing ROS1, NTRK, or TRK kinase inhibition should evaluate this sulfonyl chloride for generating focused sulfonamide libraries. The Daiichi Sankyo patent (US 2015/0051190) explicitly claims imidazo[1,2-b]pyridazine derivatives as dual ROS1/NTRK inhibitors with antitumor activity, establishing intellectual property precedent for this scaffold in oncology [1]. The 3-sulfonyl chloride provides a direct synthetic handle for introducing diverse amine fragments to explore kinase selectivity profiles, while the unsubstituted 6-position permits parallel optimization of ADME properties through cross-coupling chemistry [2].

Building Block Procurement for DNA-Encoded Library (DEL) and High-Throughput Chemistry Platforms

For organizations operating DNA-encoded library synthesis or high-throughput parallel chemistry platforms, this sulfonyl chloride offers a validated, regiochemically pure, and physicochemically attractive building block for on-DNA sulfonamide formation. The exclusive C-3 sulfonyl chloride positioning eliminates regiochemical ambiguity in library product structures, while the calculated LogP of 0.69 ensures that derived sulfonamides remain within drug-like physicochemical space [1]. The compound is available from multiple suppliers in 95–98% purity with catalog numbers cross-referenced across major building block collections, facilitating competitive sourcing [1]. The electrochemical C–H sulfonylation methodology also provides a complementary flow-chemistry-compatible route for on-resin or on-DNA diversification of related imidazoheterocycles [2].

Quote Request

Request a Quote for Imidazo[1,2-b]pyridazine-3-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.